N-(5-chloro-2-methoxyphenyl)-3-(6-methoxy[1,2,4]triazolo[4,3-b]pyridazin-3-yl)propanamide
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Overview
Description
- It belongs to the class of pyridazinone derivatives and exhibits interesting pharmacological properties.
N-(5-chloro-2-methoxyphenyl)-3-(6-methoxy[1,2,4]triazolo[4,3-b]pyridazin-3-yl)propanamide: , also known by its chemical structure C₁₈H₁₈ClN₅O₃, is a synthetic organic compound.
Preparation Methods
- The synthesis of this compound involves several steps. Here’s a simplified route:
Step 1: Start with 5-chloro-2-methoxyaniline.
Step 2: React the aniline with ethyl chloroformate to form the corresponding carbamate.
Step 3: Cyclize the carbamate using triethylamine and 6-methoxy[1,2,4]triazolo[4,3-b]pyridazine-3-amine.
Step 4: Finally, amidation of the resulting intermediate with propanoyl chloride yields the target compound.
- Industrial production methods may involve modifications for scalability and efficiency.
Chemical Reactions Analysis
Oxidation: The compound can undergo oxidative transformations, such as oxidation of the methoxy group or the amide functionality.
Reduction: Reduction of the nitro group (if present) or the carbonyl group is possible.
Substitution: Nucleophilic substitution reactions can occur at the chloro substituent.
Common Reagents and Conditions: Reagents like sodium borohydride (for reduction), acyl chlorides (for amidation), and Lewis acids (for cyclization) are commonly used.
Major Products: The major products depend on the specific reaction conditions and substituents involved.
Scientific Research Applications
Medicinal Chemistry: Researchers explore its potential as an anticancer agent due to its unique structure and potential interactions with cellular targets.
Biology: It may serve as a probe for studying specific biological pathways.
Industry: The compound’s synthetic intermediates could find applications in the pharmaceutical industry.
Mechanism of Action
- The exact mechanism remains an active area of research.
- Potential molecular targets include enzymes, receptors, or signaling pathways.
- Further studies are needed to elucidate its precise mode of action.
Comparison with Similar Compounds
Similar Compounds: Other pyridazinone derivatives, such as related triazolopyridazines or phenylpyridazinones.
Uniqueness: Its specific combination of substituents and potential biological activities set it apart.
Properties
Molecular Formula |
C16H16ClN5O3 |
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Molecular Weight |
361.78 g/mol |
IUPAC Name |
N-(5-chloro-2-methoxyphenyl)-3-(6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)propanamide |
InChI |
InChI=1S/C16H16ClN5O3/c1-24-12-4-3-10(17)9-11(12)18-15(23)7-5-13-19-20-14-6-8-16(25-2)21-22(13)14/h3-4,6,8-9H,5,7H2,1-2H3,(H,18,23) |
InChI Key |
KXFLIPQBJDFRAX-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)NC(=O)CCC2=NN=C3N2N=C(C=C3)OC |
Origin of Product |
United States |
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